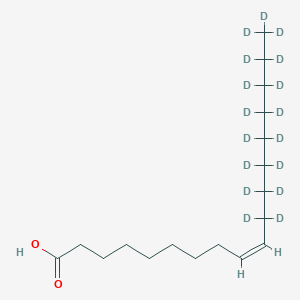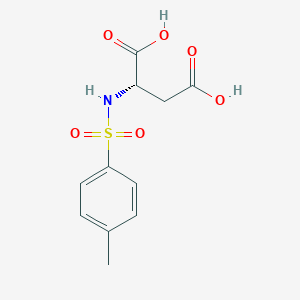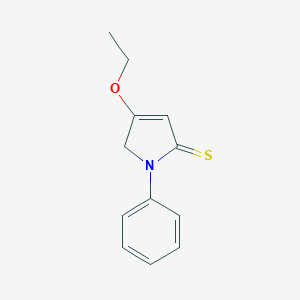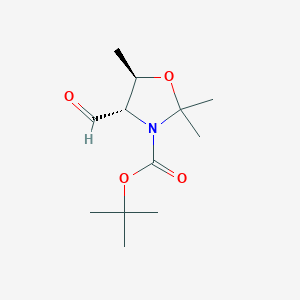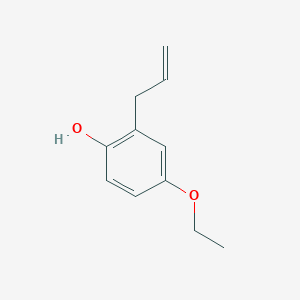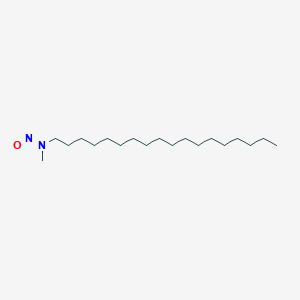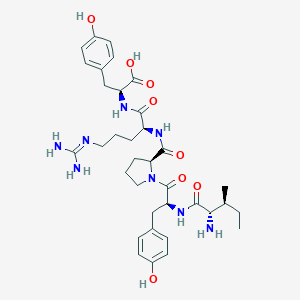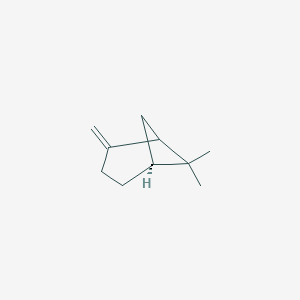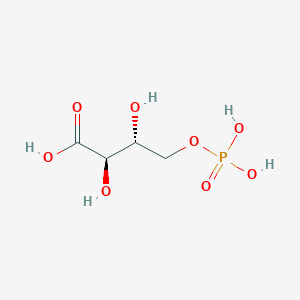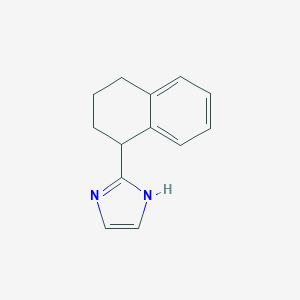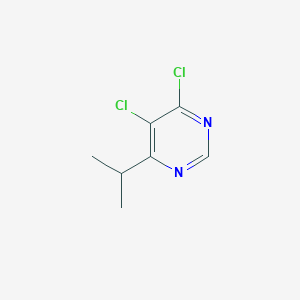
4,5-Dichloro-6-isopropylpyrimidine
Descripción general
Descripción
4,5-Dichloro-6-isopropylpyrimidine (DCIP) is a pyrimidine derivative, which has gained significant attention in the scientific community due to its diverse applications in various fields. DCIP is a pale yellow crystalline solid that is soluble in water, ethanol, and acetone.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-6-isopropylpyrimidine involves the inhibition of succinate dehydrogenase, which is an enzyme involved in the Krebs cycle. 4,5-Dichloro-6-isopropylpyrimidine binds to the active site of the enzyme and prevents the conversion of succinate to fumarate, leading to a decrease in the production of ATP. This, in turn, leads to a decrease in cellular respiration and energy production.
Efectos Bioquímicos Y Fisiológicos
4,5-Dichloro-6-isopropylpyrimidine has been shown to have a range of biochemical and physiological effects. Studies have shown that 4,5-Dichloro-6-isopropylpyrimidine can induce apoptosis in cancer cells by inhibiting mitochondrial respiration. 4,5-Dichloro-6-isopropylpyrimidine has also been shown to have antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Additionally, 4,5-Dichloro-6-isopropylpyrimidine has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-Dichloro-6-isopropylpyrimidine has several advantages as a reagent in laboratory experiments. It is stable and easy to handle, and its purity can be easily determined by spectroscopic methods. Additionally, 4,5-Dichloro-6-isopropylpyrimidine is readily available and relatively inexpensive. However, there are also some limitations to the use of 4,5-Dichloro-6-isopropylpyrimidine in laboratory experiments. For example, it can be toxic to cells at high concentrations, and its solubility in water is limited, which can affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4,5-Dichloro-6-isopropylpyrimidine. One potential area of research is the development of 4,5-Dichloro-6-isopropylpyrimidine-based antimicrobial agents. Another area of research is the use of 4,5-Dichloro-6-isopropylpyrimidine as a potential anticancer agent. Additionally, further studies are needed to explore the antioxidant properties of 4,5-Dichloro-6-isopropylpyrimidine and its potential applications in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, 4,5-Dichloro-6-isopropylpyrimidine is a versatile compound that has diverse applications in various fields of science. Its synthesis method is straightforward, and its purity can be easily determined. 4,5-Dichloro-6-isopropylpyrimidine has been extensively studied for its potential as an antimicrobial, antitumor, and antioxidant agent. While there are some limitations to its use in laboratory experiments, 4,5-Dichloro-6-isopropylpyrimidine remains a valuable reagent for scientific research. Future research on 4,5-Dichloro-6-isopropylpyrimidine may lead to the development of novel therapies for a range of diseases.
Aplicaciones Científicas De Investigación
4,5-Dichloro-6-isopropylpyrimidine is a versatile compound that has been extensively studied for its applications in various fields of science. It is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4,5-Dichloro-6-isopropylpyrimidine is also used as an analytical reagent for the determination of the activity of succinate dehydrogenase in biological samples. Additionally, 4,5-Dichloro-6-isopropylpyrimidine has been studied for its potential as an antimicrobial and antitumor agent.
Propiedades
Número CAS |
141602-30-4 |
|---|---|
Nombre del producto |
4,5-Dichloro-6-isopropylpyrimidine |
Fórmula molecular |
C7H8Cl2N2 |
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
4,5-dichloro-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(2)6-5(8)7(9)11-3-10-6/h3-4H,1-2H3 |
Clave InChI |
DLICKGPXHFTODT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=NC=N1)Cl)Cl |
SMILES canónico |
CC(C)C1=C(C(=NC=N1)Cl)Cl |
Sinónimos |
4,5-DICHLORO-6-ISOPROPYLPYRIMIDINE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


